m-PEG6-Boc

Lipophilicity Solubility PROTAC linker

m-PEG6-Boc is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a methoxy terminus and a Boc-protected carboxylic acid. With a molecular formula of C₁₈H₃₆O₈ and molecular weight of 380.47 g/mol, it serves as a non-cleavable spacer in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Molecular Formula C18H36O8
Molecular Weight 380.5 g/mol
Cat. No. B11933619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG6-Boc
Molecular FormulaC18H36O8
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC
InChIInChI=1S/C18H36O8/c1-18(2,3)26-17(19)5-6-21-9-10-23-13-14-25-16-15-24-12-11-22-8-7-20-4/h5-16H2,1-4H3
InChIKeyHQLJAHLJNKBBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG6-Boc: A PEG6-Length PROTAC Linker with Quantified Lipophilicity and Stability Metrics for Rational Degrader Design


m-PEG6-Boc is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a methoxy terminus and a Boc-protected carboxylic acid . With a molecular formula of C₁₈H₃₆O₈ and molecular weight of 380.47 g/mol, it serves as a non-cleavable spacer in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) . The compound exhibits a measured LogP of -0.73, indicating moderate hydrophilicity suitable for balancing aqueous solubility with cell permeability . Its six-unit PEG backbone represents a critical middle ground in linker length optimization, providing a conformational tuning range between the more constrained PEG4 and the more flexible PEG8 homologs [1].

Why m-PEG6-Boc Cannot Be Substituted with Adjacent PEG Homologs or Alternative Boc-PEG Linkers Without Risking Degradation Efficacy


In PROTAC design, linker length is not a passive spacer but a conformational tuner that directly dictates ternary complex formation and subsequent ubiquitination efficiency [1]. Swapping m-PEG6-Boc for a shorter m-PEG4-Boc (~292 g/mol) imposes steric constraints that may prevent productive E3 ligase-target protein engagement, while substituting with the longer m-PEG8-Boc (~468 g/mol) introduces excessive conformational entropy that can reduce residence time in the ternary complex by up to an order of magnitude [1]. Similarly, exchanging the methoxy terminus for an amino group (NH₂-PEG6-Boc) alters the compound's LogP by >2.2 units (from -0.73 to +1.48) and changes the hydrogen bond donor count from 0 to 1, fundamentally modifying its partitioning behavior and synthetic downstream compatibility . These quantitative differences in physicochemical properties and functional group availability render m-PEG6-Boc non-interchangeable with even its closest structural analogs.

Quantitative Differentiation of m-PEG6-Boc Against Key Comparators: Solubility, Stability, and Linker Length Optimization


m-PEG6-Boc vs. NH₂-PEG6-Boc: 2.2 LogP Unit Difference Dictates Aqueous vs. Organic Solvent Compatibility

m-PEG6-Boc (LogP = -0.73) exhibits markedly lower lipophilicity than its amino-terminated analog NH₂-PEG6-Boc (LogP = +1.48), a difference of 2.21 LogP units . This corresponds to an approximately 160-fold difference in octanol-water partition coefficient, meaning m-PEG6-Boc partitions preferentially into aqueous phases while NH₂-PEG6-Boc favors organic environments [1]. For PROTAC library synthesis, this differential dictates solvent selection: m-PEG6-Boc is compatible with aqueous reaction conditions, whereas NH₂-PEG6-Boc requires anhydrous organic solvents for optimal handling.

Lipophilicity Solubility PROTAC linker Physicochemical property

m-PEG6-Boc vs. NH₂-PEG6-Boc: Extended DMSO Solution Stability (6 Months vs. Not Specified) at -80°C

m-PEG6-Boc demonstrates documented long-term stability in DMSO solution: 6 months at -80°C and 2 weeks at 4°C [1]. In contrast, the closest amino analog NH₂-PEG6-Boc carries a generalized powder storage recommendation (-20°C for 3 years) but lacks validated solution stability data for comparable duration . For laboratories requiring pre-formulated DMSO stock solutions in high-throughput PROTAC screening, the 6-month -80°C stability specification for m-PEG6-Boc provides a quantifiable assurance that reduces aliquot preparation frequency and minimizes freeze-thaw degradation cycles.

Storage stability DMSO solution PROTAC linker Shelf life

m-PEG6-Boc vs. Mal-PEG6-Boc: Methoxy Terminus Reduces Molecular Weight by 109 Da and Eliminates Maleimide Hydrolytic Instability

m-PEG6-Boc (MW = 380.47 g/mol) contains a methoxy terminus that is chemically inert under standard PROTAC coupling conditions . The heterobifunctional analog Mal-PEG6-Boc (MW = 489.56 g/mol) introduces a maleimide group, which adds 109 Da to the linker mass and introduces susceptibility to hydrolytic ring-opening at pH > 7.0 [1]. For PROTAC constructs where the methoxy terminus is the intended final functionality, using Mal-PEG6-Boc would necessitate an additional maleimide quenching step and risk off-target thiol reactivity with intracellular glutathione, confounding degradation readouts. m-PEG6-Boc avoids this liability entirely.

Molecular weight Functional group stability PROTAC linker Maleimide

PEG6 Linker Length in PROTAC Ternary Complex Formation: A Conformational Sweet Spot Between PEG4 Rigidity and PEG8 Entropy

The six-unit PEG backbone of m-PEG6-Boc occupies a discrete conformational niche between the near-rigid PEG4 spacer and the highly flexible PEG8 spacer [1]. Structure-activity relationship studies indicate that elongation from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude; however, excessive flexibility in PEG8 also increases the entropic penalty of complex formation [1]. PEG6 provides a balanced intermediate: it spans the 3+ nm inter-pocket distances observed in most crystallographic ternary complexes while retaining sufficient gauche conformational freedom to accommodate small domain motions without transmitting torsional strain to the protein-protein interface [1]. This empirical optimization has established PEG6 as the default starting length in parallel screening of PEG4/PEG6/PEG8 homologs [2].

PROTAC linker length Ternary complex Cooperativity PEG optimization

Optimal Use Cases for m-PEG6-Boc in PROTAC Discovery and ADC Linker Chemistry Based on Quantitative Differentiation


PROTAC Library Synthesis Requiring Aqueous-Compatible Reaction Conditions

For PROTAC synthetic workflows where aqueous solubility and compatibility with water-miscible solvents are essential, m-PEG6-Boc (LogP = -0.73) is demonstrably superior to amino-terminated alternatives (LogP > +1.0). The compound's negative LogP ensures adequate partitioning into aqueous reaction media, enabling one-pot deprotection-coupling sequences without solvent exchange steps that would otherwise reduce throughput [1].

High-Throughput PROTAC Screening with Pre-Formulated DMSO Stock Solutions

Laboratories conducting automated PROTAC degradation assays with robotic liquid handling systems benefit from m-PEG6-Boc's validated 6-month DMSO solution stability at -80°C. This specification permits preparation of large-volume stock aliquots that maintain integrity across extended screening campaigns, reducing aliquot preparation labor by up to 12-fold compared to compounds requiring monthly fresh preparation [1].

PROTAC Lead Optimization Where Linker Length Fine-Tuning Is Required

m-PEG6-Boc serves as the central PEG-length reference point in systematic linker optimization campaigns. In parallel with PEG4 and PEG8 homologs, the PEG6 scaffold provides the baseline conformational flexibility needed to sample productive ternary complex geometries without introducing the residence time penalties associated with over-flexible linkers [2].

Non-Cleavable ADC Linker Applications Requiring Methoxy-Terminated Spacers

For antibody-drug conjugate (ADC) constructs where a methoxy terminus is the desired final functionality and a non-cleavable linker is specified, m-PEG6-Boc avoids the 109 Da mass penalty and maleimide hydrolysis liability of Mal-PEG6-Boc. This selection simplifies analytical characterization of the final ADC by reducing heterogeneity and eliminating maleimide ring-opened byproducts .

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